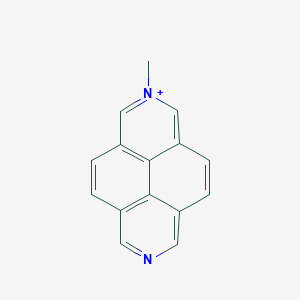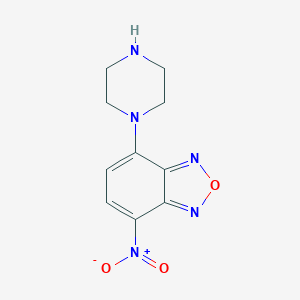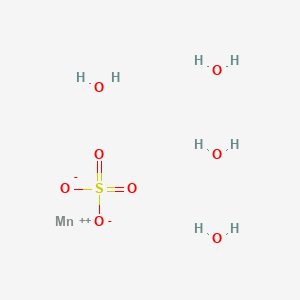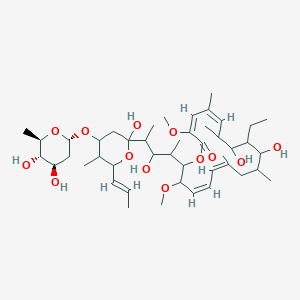
4'-O-De(aminocarbonyl)concanamycin A
Vue d'ensemble
Description
“4’-O-De(aminocarbonyl)concanamycin A” is a potent and selective inhibitor of vacuolar-type H±ATPase. It is a derivative of Concanamycin A, which is an H±ATPase (vacuolar) inhibitor .
Molecular Structure Analysis
The molecular formula of “4’-O-De(aminocarbonyl)concanamycin A” is C45H74O13. This differs from Concanamycin A, which has a molecular formula of C46H75NO14 .Physical And Chemical Properties Analysis
The molecular weight of “4’-O-De(aminocarbonyl)concanamycin A” is 823.1 g/mol. This is slightly less than that of Concanamycin A, which has a molecular weight of 866.099 .Applications De Recherche Scientifique
Inhibitor of V-ATPases and P-ATPases
Concanamycin C is recognized as an important tool for studying the physiological role of vacuolar-type, proton-translocating ATPases (V-ATPases) and ATPases with phosphorylated states (P-ATPases) in animal and plant cells as well as in yeast, fungi, and bacteria . V-ATPases are responsible for the acidification of eukaryotic organelles such as endosomes and lysosomes .
Antigen Presentation Suppression
Concanamycin C is used to suppress antigen presentation by MHC class II molecules . This application is particularly relevant in immunology and could have implications for the development of treatments for autoimmune diseases.
Cancer Research
Concanamycin A, a compound closely related to Concanamycin C, has been known as a potent anti-neoplastic agent for a long time . It can bind to several receptors on cancerous and normal cells and modulate the related signaling cascades .
Cell Death Induction in Activated CD8+ CTL
Concanamycin A and B are specific inhibitors of V-ATPase and have been shown to selectively induce cell death in activated CD8+ CTL . This could have significant implications for the development of targeted cancer therapies.
Study of Intracellular Membrane Trafficking
Concanamycin A is an exceptionally potent and specific inhibitor of the ATP-driven proton pumps known as V-ATPases . V-ATPases play an important role in endocytosis and intracellular membrane trafficking .
Potential Therapeutic Role in HIV Treatment
Concanamycin A has been found to reverse the downregulation of cell surface MHC-I by the HIV-encoded accessory protein Nef . This suggests a possible therapeutic role of Concanamycin A in enhancing the immune-mediated clearance of HIV-infected cells .
Mécanisme D'action
Target of Action
Concanamycin C, also known as 4’-O-De(aminocarbonyl)concanamycin A, is a potent and selective inhibitor of vacuolar-type H±ATPases (V-ATPases) . V-ATPases are ATP-driven proton pumps that play a crucial role in various cellular processes, including endocytosis and intracellular membrane trafficking .
Mode of Action
Concanamycin C interacts with V-ATPases, inhibiting their function . V-ATPases are responsible for acidifying intracellular compartments and translocating protons across the plasma membrane . By inhibiting these proton pumps, Concanamycin C disrupts the normal pH balance within cells, affecting various cellular processes .
Biochemical Pathways
The inhibition of V-ATPases by Concanamycin C affects several biochemical pathways. V-ATPases are involved in the regulation of intracellular and extracellular pH levels, which are critical for numerous biochemical reactions . Therefore, the inhibition of V-ATPases can have wide-ranging effects on cellular metabolism and signaling .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of V-ATPases by Concanamycin C can lead to a variety of cellular effects. For example, the disruption of pH balance within cells can affect protein folding and degradation, potentially leading to cell death . Additionally, the inhibition of V-ATPases can interfere with endocytosis and intracellular membrane trafficking, disrupting normal cellular function .
Action Environment
The action of Concanamycin C can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of V-ATPases and, therefore, the efficacy of Concanamycin C . Additionally, the stability of Concanamycin C may be affected by factors such as temperature and light exposure.
Propriétés
IUPAC Name |
(3E,5Z,13Z,15Z)-18-[4-[4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15-,24-17-,25-20-,36-21+/t26?,27?,28?,29?,30?,31-,32?,33-,34?,35?,37?,38-,39?,40?,41?,42-,43?,45?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYYLWWOGLVPOR-MRFBZEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(C(C/C(=C\C=C/C(C(OC(=O)/C(=C\C(=C/C(C1O)C)\C)/OC)C(C)C(C(C)C2(CC(C(C(O2)/C=C/C)C)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)O)O)OC)/C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81552-34-3 | |
| Record name | Concanamycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081552343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Concanamycin C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



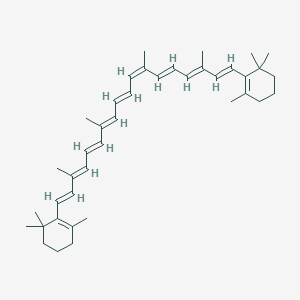

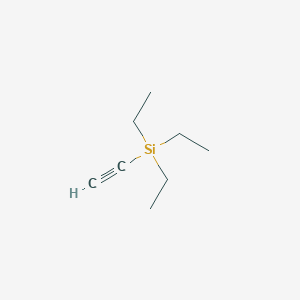

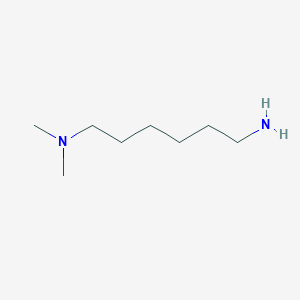

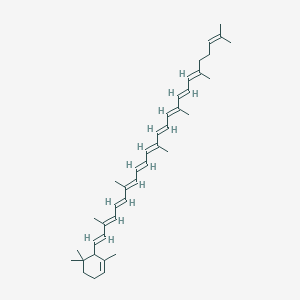


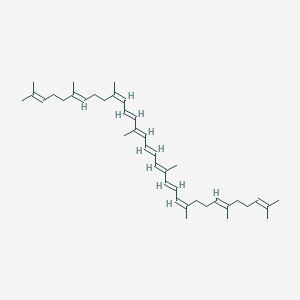
![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
